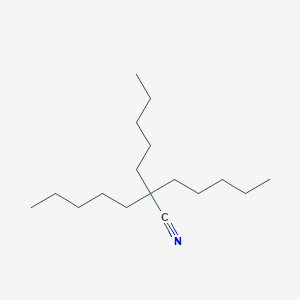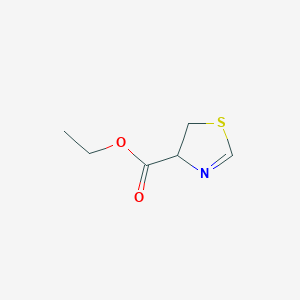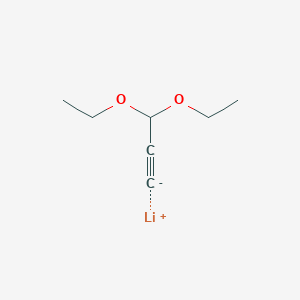
Lithium, (3,3-diethoxy-1-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (3,3-diethoxy-1-propynyl)- is an organolithium compound with the chemical formula LiC₇H₁₁O₂ It is a derivative of 3,3-diethoxy-1-propyne, where a lithium atom is bonded to the propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (3,3-diethoxy-1-propynyl)- typically involves the reaction of 3,3-diethoxy-1-propyne with a lithium reagent. One common method is the metallation of 3,3-diethoxy-1-propyne using n-butyllithium in an inert atmosphere to prevent degradation by oxygen and moisture .
Industrial Production Methods
While specific industrial production methods for lithium, (3,3-diethoxy-1-propynyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction is carried out under controlled conditions to maintain the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, (3,3-diethoxy-1-propynyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: It acts as a nucleophile and adds to electrophiles such as aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with lithium, (3,3-diethoxy-1-propynyl)- include:
Aldehydes and Ketones: For nucleophilic addition reactions.
Acid Chlorides: To form ketones containing the propynyl group.
Major Products Formed
The major products formed from reactions involving lithium, (3,3-diethoxy-1-propynyl)- include secondary and tertiary alcohols, as well as ketones with propynyl groups .
Wissenschaftliche Forschungsanwendungen
Lithium, (3,3-diethoxy-1-propynyl)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It can be used in the preparation of materials with specific properties due to its reactivity.
Chemical Biology: It may be used in the synthesis of biologically active compounds for research purposes.
Wirkmechanismus
The mechanism by which lithium, (3,3-diethoxy-1-propynyl)- exerts its effects involves its role as a nucleophile. The lithium atom enhances the nucleophilicity of the propynyl group, allowing it to readily react with electrophiles. This reactivity is crucial for its applications in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propynyllithium: Another organolithium compound with similar reactivity but without the diethoxy groups.
3,3-Diethoxy-1-propyne: The parent compound without the lithium atom.
Uniqueness
Lithium, (3,3-diethoxy-1-propynyl)- is unique due to the presence of both the lithium atom and the diethoxy groups, which enhance its reactivity and make it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
51756-42-4 |
|---|---|
Molekularformel |
C7H11LiO2 |
Molekulargewicht |
134.1 g/mol |
IUPAC-Name |
lithium;3,3-diethoxyprop-1-yne |
InChI |
InChI=1S/C7H11O2.Li/c1-4-7(8-5-2)9-6-3;/h7H,5-6H2,2-3H3;/q-1;+1 |
InChI-Schlüssel |
GCKWIWCTBWZZRE-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCOC(C#[C-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




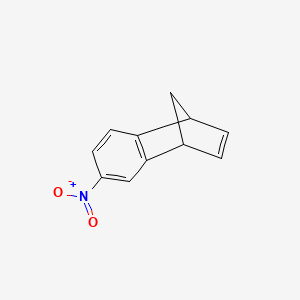
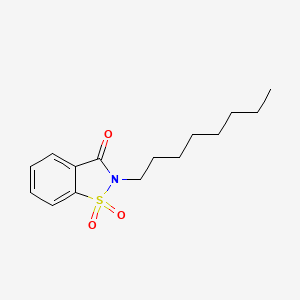
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
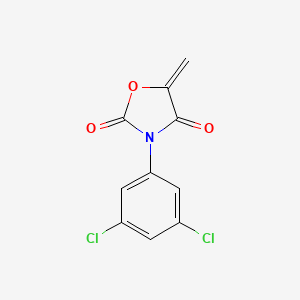
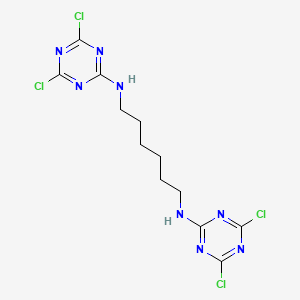
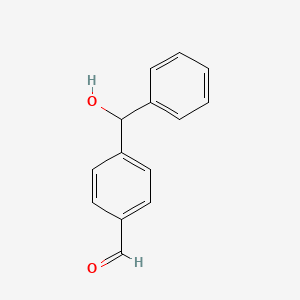

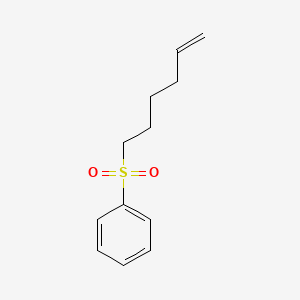
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)

